An In-Depth Technical Guide to (Isopropylthio)benzene (CAS: 3019-20-3) for Researchers
An In-Depth Technical Guide to (Isopropylthio)benzene (CAS: 3019-20-3) for Researchers
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with (Isopropylthio)benzene. It moves beyond a simple data sheet to provide insights into its synthesis, reactivity, potential applications, and critical safety considerations, grounded in established chemical principles.
Core Identity and Physicochemical Profile
(Isopropylthio)benzene, also known as Isopropyl Phenyl Sulfide, is an organosulfur compound belonging to the thioether (or sulfide) class.[1] Its structure, featuring a benzene ring attached to a sulfur atom which is in turn bonded to an isopropyl group, imparts a unique combination of aromatic and aliphatic sulfide characteristics. This structure is fundamental to its reactivity and physical properties. The compound is registered under CAS Number 3019-20-3.[1][2][3]
Key Properties Summary
All quantitative data are summarized in the table below for efficient reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 3019-20-3 | [1][2][3] |
| Molecular Formula | C₉H₁₂S | [1][2][3] |
| Molecular Weight | 152.26 g/mol | [1][2] |
| Appearance | Colorless liquid | [2] |
| Odor | Strong, garlic-like, stench | [2][3] |
| Density | 0.98 g/mL | [2] |
| Boiling Point | 208 °C @ 760 mmHg | [2] |
| Melting Point | -45 °C (estimated) | [2] |
| Flash Point | 83.2 °C | [2] |
| Refractive Index (n20/D) | 1.5465 | [2] |
| LogP | 3.1871 | [2] |
| EINECS Number | 221-162-0 | [2][3] |
The compound's notable LogP value of 3.1871 suggests significant lipophilicity, a critical parameter in drug design for membrane permeability and distribution.[2] Its high boiling point is consistent with its molecular weight and aromatic nature. The pronounced and unpleasant odor is a key handling consideration, necessitating the use of well-ventilated fume hoods.[2][3]
Synthesis and Characterization
The synthesis of (Isopropylthio)benzene is most commonly achieved via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. This pathway offers a reliable and high-yielding route for laboratory-scale preparation.
General Synthetic Workflow
The core of the synthesis involves the S-alkylation of thiophenol. Thiophenol is first deprotonated with a suitable base to form the highly nucleophilic thiophenolate anion. This anion then displaces a halide from an isopropyl electrophile, such as 2-bromopropane or 2-iodopropane, to form the desired thioether bond.
Caption: Synthetic pathway for (Isopropylthio)benzene via S-alkylation.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophenol (1.0 eq) and a suitable solvent such as ethanol or DMF.
-
Deprotonation: Add a base, such as sodium hydroxide (1.1 eq), to the solution and stir until the thiophenol is fully converted to sodium thiophenolate. This can be done at room temperature.
-
Alkylation: Slowly add 2-bromopropane (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiophenol is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the crude product with a suitable organic solvent like diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel to obtain pure (Isopropylthio)benzene.
Spectroscopic Profile
-
¹H NMR: The spectrum is expected to show a doublet for the two equivalent methyl groups of the isopropyl moiety, a septet for the single isopropyl proton, and multiplets in the aromatic region for the phenyl protons.
-
¹³C NMR: The spectrum will display distinct signals for the methyl carbons, the methine carbon of the isopropyl group, and the four unique carbons of the phenyl ring.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 152, corresponding to the molecular weight.
Chemical Reactivity
The chemical behavior of (Isopropylthio)benzene is dictated by its two primary functional components: the sulfide linkage and the aromatic ring.
Reactivity of the Sulfide Group
The sulfur atom in the thioether is susceptible to oxidation. It can be selectively oxidized to a sulfoxide using mild oxidizing agents like sodium periodate (NaIO₄) or to a sulfone using stronger agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This transformation is significant in medicinal chemistry for modulating the polarity and hydrogen-bonding capacity of a molecule.
Caption: Oxidation pathway of the sulfide moiety.
Electrophilic Aromatic Substitution
The isopropylthio (-S-iPr) group is an activating substituent on the benzene ring. The lone pairs on the sulfur atom can donate electron density into the ring through resonance, stabilizing the arenium ion intermediate formed during substitution. It is an ortho-, para-director , meaning that incoming electrophiles will preferentially add to the positions ortho and para to the sulfide group. This is a critical consideration when using (Isopropylthio)benzene as a scaffold in multi-step syntheses.[4]
Applications in Research and Drug Development
While specific, large-scale industrial applications for (Isopropylthio)benzene are not widely documented, its utility lies in its role as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry.
-
Chemical Synthesis: It serves as a precursor for the corresponding sulfoxides and sulfones, which are valuable synthetic intermediates themselves. Its ortho-, para-directing nature allows for the controlled synthesis of polysubstituted aromatic compounds.[4][5]
-
Drug Discovery: In modern drug design, the strategic replacement of chemical fragments is crucial for optimizing a drug candidate's properties.[6] The phenylsulfide motif is a common feature in bioactive molecules. The isopropylthio-phenyl fragment can be incorporated into lead compounds to:
-
Increase Lipophilicity: With a LogP of ~3.19, this group can enhance a molecule's ability to cross lipid membranes.[2]
-
Modulate Metabolism: Thioethers are subject to metabolic oxidation, which can be a tool to create active metabolites or alter the pharmacokinetic profile of a drug.
-
Serve as a Benzene Bioisostere Fragment: While not a direct bioisostere for benzene, the substituted ring can be used in fragment-based drug discovery to explore new chemical space and develop novel, patent-free analogues of existing drugs.[6][7]
-
Safety, Handling, and Toxicology
Direct and comprehensive toxicological data for (Isopropylthio)benzene is limited.[3] Therefore, a conservative approach to safety is required, drawing inferences from structurally related and more thoroughly studied compounds like cumene (isopropylbenzene) and various thiols.
GHS Hazard Profile (Inferred)
The following profile is an estimation based on related compounds and should be used for preliminary risk assessment. A substance-specific risk assessment is mandatory before use.
| Hazard Class | Inferred Classification & Statement | Basis of Inference |
| Flammability | Combustible Liquid | High flash point (83.2 °C)[2] |
| Acute Toxicity | Harmful if swallowed or inhaled | General toxicity of aromatic solvents and organosulfur compounds.[8][9] |
| Skin Corrosion/Irritation | May cause skin irritation | Related thiols are corrosive; solvents can be irritants.[9] |
| Eye Damage/Irritation | May cause serious eye irritation | Common for organic solvents and reagents.[9] |
| Aspiration Hazard | May be fatal if swallowed and enters airways | A known hazard for cumene (isopropylbenzene).[8][10][11] |
| Specific Target Organ Toxicity | May cause respiratory irritation | A known hazard for cumene.[8][11] |
| Chronic Hazards | Potential for long-term effects with repeated exposure | General precaution for compounds with limited toxicological data. |
Handling and Storage Recommendations
-
Engineering Controls: Always handle (Isopropylthio)benzene inside a certified chemical fume hood to avoid inhalation of vapors and to contain its strong stench.[3]
-
Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3] Ambient temperatures are suitable for storage.[3]
Conclusion
(Isopropylthio)benzene is a valuable, albeit specialized, chemical compound. Its well-defined physicochemical properties, predictable synthesis, and clear patterns of reactivity make it a useful tool for synthetic chemists. For drug development professionals, it represents a functional building block that can be employed to systematically modify the lipophilicity, metabolic profile, and structural complexity of lead candidates. Due to its powerful odor and the lack of extensive toxicological data, it must be handled with appropriate caution and robust engineering controls.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. youtube.com [youtube.com]
- 5. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]
- 6. Saturated bioisosteres of benzene and their application in drug design | BENOVELTY | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 7. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmppdb.com.ng [nmppdb.com.ng]
- 9. nj.gov [nj.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cpachem.com [cpachem.com]
